5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid
Overview
Description
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spiro[3.4]octane core, which is a bicyclic system where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[3One common method involves the cyclization of a suitable precursor under basic conditions, followed by the protection of the resulting amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc-protected amine.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Its derivatives are explored for potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid depends on its specific application. In drug discovery, the compound may act as a scaffold that interacts with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the active amine, which can then form interactions with the target protein, modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
Uniqueness
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts rigidity and three-dimensionality to the molecule. This structural feature is advantageous in drug design as it can enhance the binding affinity and selectivity of the compound for its biological targets. Additionally, the presence of the Boc group provides a convenient handle for further functionalization and modification.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDSXJTSHIDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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